Antimalarial Activity: A Reported Phenotype for the Unsubstituted 3-Phenyl Scaffold
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine has been reported to exhibit antimalarial activity, specifically killing Plasmodium falciparum in vitro [1]. While a precise IC50 value for this exact compound is not provided in the primary source, the reported activity distinguishes it from many other unfunctionalized 1,4-benzoxazine scaffolds, which lack this specific bioactivity profile. In contrast, a structurally related derivative, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-acetate (BONC-013), demonstrated potent topoisomerase I inhibition (IC50: 0.0006 mM) but no reported antimalarial activity, highlighting a divergence in biological targets [2].
| Evidence Dimension | Antimalarial activity (qualitative report) |
|---|---|
| Target Compound Data | Reported to kill P. falciparum in vitro |
| Comparator Or Baseline | BONC-013 (a 1,4-benzoxazin-3-one derivative): IC50 = 0.0006 mM against hTopo I, no antimalarial data reported |
| Quantified Difference | Not applicable; qualitative activity report |
| Conditions | In vitro assay against Plasmodium falciparum (specific assay details not provided in database) |
Why This Matters
This reported antimalarial phenotype, even without precise quantification, provides a starting point for hit-to-lead optimization in antimalarial drug discovery, where the unsubstituted 3-phenyl scaffold offers a unique entry point compared to more heavily functionalized benzoxazines with different biological targets.
- [1] Lin Group. (n.d.). AOD Database Entry ID: 355 - 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine. View Source
- [2] Shirazi, F. H., et al. (2020). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 28, 65–73. View Source
